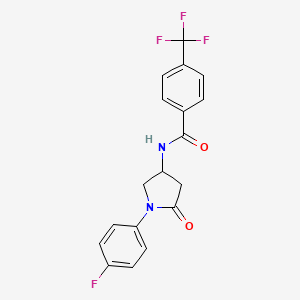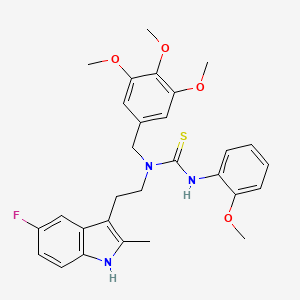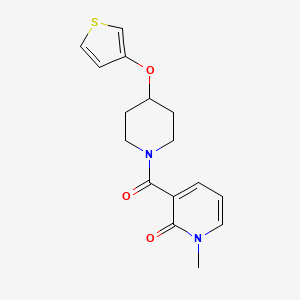
2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol is still under investigation. However, it is believed to affect various biochemical pathways in the body, including the modulation of neurotransmitter release and the inhibition of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol has various biochemical and physiological effects. It has been shown to reduce inflammation, improve cognitive function, and protect against oxidative stress. Additionally, it has been shown to have potential anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol in lab experiments is its high yield and relatively simple synthesis method. However, one limitation is the lack of information on its potential side effects and toxicity.
Orientations Futures
There are several future directions for research on 2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol. One potential direction is the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound. Finally, it may be possible to use this compound as a starting point for the development of novel compounds with potential pharmaceutical applications.
In conclusion, 2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol is a chemical compound with significant potential in various scientific research fields. Its relatively simple synthesis method, potential anti-inflammatory and anti-tumor properties, and potential applications in the treatment of neurological disorders make it an exciting area of research for future studies.
Méthodes De Synthèse
The synthesis of 2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol involves several steps, including the reaction of 2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)acetaldehyde with propan-1-ol in the presence of a catalyst. The yield of this method is relatively high, making it a suitable approach for large-scale production.
Applications De Recherche Scientifique
2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol has shown potential applications in various scientific research fields. It has been used in the synthesis of novel compounds with potential anti-inflammatory and anti-tumor properties. Additionally, it has been used in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-(6-fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(4-13)10-3-9(12)2-8-5-14-6-15-11(8)10/h2-3,7,13H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSBXBUXNIQRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=CC2=C1OCOC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]acetamide](/img/structure/B2788920.png)

![3-(4-Methylphenyl)-5-[[4-(4-methylphenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole;phosphoric acid](/img/structure/B2788925.png)

![7-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2788927.png)


![N-(2,4-dimethoxyphenyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2788931.png)
![4-fluoro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide](/img/structure/B2788932.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2788934.png)
![trans-2-[(6-Methoxypyridin-3-yl)amino]cyclobutan-1-ol](/img/structure/B2788936.png)
![N,N-Dimethyl-4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidine-1-sulfonamide](/img/structure/B2788938.png)
